(3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol
Description
Properties
IUPAC Name |
(3S,4S)-4-(aminomethyl)-1-benzyl-3-methylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-14(17)11-16(8-7-13(14)9-15)10-12-5-3-2-4-6-12/h2-6,13,17H,7-11,15H2,1H3/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFRCPLHPCMSSK-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1CN)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN(CC[C@H]1CN)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methylpiperidine.
Key Reactions: The key steps may include reductive amination, where the benzylamine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that piperidine derivatives, including (3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol, exhibit promising effects on neurotransmitter systems. They have been studied for their potential in treating conditions such as:
- Depression : The compound's structure suggests it may interact with monoamine transporters, potentially influencing serotonin and norepinephrine levels .
- Cognitive Impairment : Similar compounds have shown efficacy in models of cognitive decline and Alzheimer's disease .
Cancer Treatment
Recent studies have highlighted the potential of piperidine derivatives in oncology. For instance, compounds with similar structural features have been evaluated for their ability to inhibit cancer cell proliferation:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells by promoting the expression of pro-apoptotic genes like p53 and Bax .
- In Vitro Studies : Specific analogs have demonstrated cytotoxic effects against hematological malignancies, suggesting that (3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol may have similar applications .
Monoamine Transporter Interaction
The compound has been shown to possess high affinity for dopamine and norepinephrine transporters. This interaction is critical for developing treatments for mood disorders and attention deficit hyperactivity disorder (ADHD) by enhancing neurotransmitter availability in the synaptic cleft .
ADMET Properties
Computational studies have been performed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of similar compounds:
- Drug-Like Characteristics : The structural properties suggest favorable pharmacokinetics that could support further development as a therapeutic agent .
Case Studies
Mechanism of Action
The mechanism of action of (3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol would depend on its specific interactions with molecular targets. Typically, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with trans-(3S,4S)-1-Benzyl-4-Benzylaminopiperidin-3-ol
Structural Differences :
- Substituents: The target compound features a 3-methyl and 4-aminomethyl group, whereas the benzylaminopiperidin-3-ol analog has a 4-benzylamino group.
- Stereochemical Validation: Both compounds rely on X-ray crystallography for stereochemical confirmation. However, the benzylaminopiperidin-3-ol derivative was validated using a chiral phenylethyl marker , while the target compound’s synthesis emphasizes stereochemical retention from (S)-pyroglutaminol.
Functional Implications :
Comparison with (3S,4S)-4-((R)-1-Phenylethylamino)-1-Tosylpyrrolidin-3-ol
Structural Differences :
- Core Ring : The target compound uses a piperidine (6-membered) ring, while the comparator employs a pyrrolidine (5-membered) ring.
- Substituents : The tosyl (p-toluenesulfonyl) group in the pyrrolidine derivative introduces strong electron-withdrawing effects, contrasting with the benzyl group in the target compound.
Synthetic and Functional Notes:
Comparison with Polyhydroxylated Iminocyclitols (e.g., (2S,3S,4S)-2-(Aminomethyl)-1-(Quinolin-3-yl)Pyrrolidine-3,4-diol)
Structural Differences :
- Hydroxylation: The iminocyclitol features multiple hydroxyl groups on the pyrrolidine ring, unlike the single hydroxyl group in the target compound.
Functional Implications :
- Hydroxyl groups enhance water solubility and hydrogen-bonding capacity, making iminocyclitols potent glycosidase inhibitors . The target compound’s simpler structure may prioritize selectivity for non-carbohydrate-binding targets.
Comparison with (3S,4S)-1-Benzyl-N,4-Dimethylpiperidin-3-Amine Hydrochloride
Structural Differences :
Pharmacological Relevance :
Comparison with Pyrazolo-Pyrimidine-Modified Piperidines
Structural Differences :
Functional Implications :
- The pyrazolo-pyrimidine moiety likely enhances binding to kinase active sites, a feature absent in the target compound. However, this modification may reduce synthetic accessibility compared to the simpler benzyl-piperidine scaffold .
Biological Activity
(3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on available research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 219.33 g/mol |
| CAS Number | 102234-72-0 |
| Purity | >98% |
Synthesis
The synthesis of (3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol has been documented in various studies. The compound can be synthesized through a multi-step process involving the formation of piperidine derivatives followed by functional group modifications.
Neuropharmacological Effects
Research indicates that (3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol exhibits significant activity as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the pathogenesis of Alzheimer's disease.
- Inhibition Studies : The compound showed promising results in inhibiting BACE1 with an IC50 value of approximately 0.05 μM, indicating high potency compared to other tested compounds .
Selectivity and Toxicity
The selectivity of (3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol for BACE1 over other enzymes like BACE2 and cathepsin D was also noted, suggesting a favorable safety profile for further development .
Case Studies
Several case studies have highlighted the efficacy of this compound in cellular models:
- Cell-Based Assays : In vitro studies revealed that the compound maintains high cell permeability and exhibits effective inhibition in cellular contexts, with a reported IC50 of 1.7 μM against cellular BACE1 activity .
- Structural Modifications : Research has suggested that structural modifications to the piperidine ring can enhance biological activity and selectivity towards BACE1, paving the way for developing more potent derivatives .
Q & A
Q. What synthetic methodologies are recommended for achieving high stereochemical purity in (3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol?
To ensure stereochemical fidelity, asymmetric synthesis or chiral resolution techniques are critical. For example, intermediates like tert-butoxycarbonyl (Boc)-protected analogs (e.g., (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid) can be synthesized using enantioselective catalysis . Chiral HPLC or capillary electrophoresis should validate enantiomeric excess (>98%) . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization, particularly during deprotection steps (e.g., acidolysis of Boc groups) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify stereochemistry and absence of diastereomers. For example, coupling constants in piperidine rings (e.g., axial vs. equatorial protons) distinguish stereoisomers .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 206 nm) to assess purity (>98%). Adjust mobile phase pH to resolve polar impurities .
- Mass Spectrometry (LC/MS): Confirm molecular weight via [M+H]+ ions. For example, analogs like paroxetine impurities show characteristic fragmentation patterns .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Temperature: Store at -20°C in airtight containers to prevent degradation. Piperidine derivatives are prone to oxidation at room temperature .
- Light/Moisture: Protect from UV light and humidity. Hydrolysis of the aminomethyl group can occur in aqueous environments .
- Incompatibilities: Avoid strong acids/bases, which may cleave the benzyl group or protonate the amine, altering reactivity .
Advanced Research Questions
Q. How does the stereochemistry of (3S,4S)-configured piperidines influence their biological activity compared to other isomers?
Stereochemistry dictates receptor binding affinity. For example, (3S,4S) isomers often exhibit higher selectivity for CNS targets (e.g., serotonin transporters) due to optimal spatial alignment of the aminomethyl and benzyl groups . Comparative studies using (3R,4R) or (3S,4R) analogs show reduced efficacy (e.g., 10–100x lower IC values) in enzyme inhibition assays . Molecular dynamics (MD) simulations can model steric clashes in non-target isomers .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Dose-Response Reproducibility: Validate assays using standardized protocols (e.g., NIH guidelines for receptor binding).
- Metabolic Stability: Test hepatic microsome stability to rule out rapid clearance as a confounding factor. Piperidine derivatives may undergo CYP450-mediated oxidation .
- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., solvent effects, cell line variability) .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- LogP/Dissociation Constant (pKa): Use software like MarvinSuite or ACD/Labs to estimate logP (~2.5) and pKa (~9.5 for the amine group) .
- Solubility: Predict aqueous solubility (<1 mg/mL) via COSMO-RS models, accounting for the hydrophilic aminomethyl group and hydrophobic benzyl moiety .
- Docking Studies: AutoDock Vina or Schrödinger Suite can model interactions with targets like sigma-1 receptors .
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
- LC-MS/MS: Identify low-abundance impurities (e.g., de-benzylated byproducts) with MRM transitions .
- -NMR with NOE: Detect stereochemical impurities (<0.2%) via nuclear Overhauser effects between methyl and benzyl groups .
- Elemental Analysis: Verify carbon/nitrogen ratios (±0.3% theoretical) to confirm stoichiometric integrity .
Q. How should researchers mitigate health hazards during in vitro handling of this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation/dermal exposure .
- Ventilation: Perform reactions in fume hoods with >100 ft/min airflow to capture volatile intermediates .
- Emergency Protocols: For spills, neutralize with 10% citric acid and absorb with vermiculite. Contaminated waste must comply with EPA hazardous disposal guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
